molecular formula C22H21ClN6O4S B2744219 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-chlorophenyl)acetamide CAS No. 1242930-98-8

2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-chlorophenyl)acetamide

Cat. No. B2744219
CAS RN: 1242930-98-8
M. Wt: 500.96
InChI Key: XCCCNYXGQQIXOM-UHFFFAOYSA-N
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Description

2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C22H21ClN6O4S and its molecular weight is 500.96. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antitumor Activities

Compounds with structural features similar to the specified compound, especially those incorporating pyrazole, oxadiazole, and acetamide moieties, have shown promise in anticancer and antitumor activities. For instance, novel thioxothiazolidin-4-one derivatives, with some structural resemblance, were synthesized and demonstrated significant anticancer and antiangiogenic effects against transplantable mouse tumors, highlighting their potential as candidates for anticancer therapy (Chandrappa et al., 2010). Similarly, pyrazolo[3,4-d]pyrimidine derivatives were synthesized and showed mild to moderate antitumor activity against human breast adenocarcinoma cell line MCF7, suggesting the therapeutic potential of such compounds (El-Morsy et al., 2017).

Antimicrobial Effects

Research on derivatives incorporating elements of the query compound's structure also indicates potent antimicrobial properties. The synthesis and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide revealed these compounds to be relatively more active against acetylcholinesterase, highlighting their potential in developing antimicrobial agents (Rehman et al., 2013).

Enzyme Inhibition

Several compounds structurally related to the query have been investigated for their enzyme inhibitory potential. For example, novel pyrazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activities, demonstrating significant enzyme inhibition that could be beneficial in therapeutic applications (Hafez et al., 2016).

properties

IUPAC Name

2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O4S/c1-31-15-9-4-12(10-16(15)32-2)20-26-21(33-28-20)18-19(24)29(27-22(18)34-3)11-17(30)25-14-7-5-13(23)6-8-14/h4-10H,11,24H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCCNYXGQQIXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=C(C=C4)Cl)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-chlorophenyl)acetamide

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